molecular formula C12H17NO5 B8552828 Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate

Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate

Cat. No. B8552828
M. Wt: 255.27 g/mol
InChI Key: GFZRMTCBJHINDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06486323B1

Procedure details

The reaction of succindialdehyde of the formula (3) with the organic amine of the formula (4) and the acetonedicarboxylic acid ester of the formula (5) is per se well known. For example, when each of the substitu-ents R and R″ is a methyl group (Me), a methanolic solution containing dimethyl 1,3-acetonedicarboxylate is added to a methanol solution of succindialdehyde in an ice bath under a nitrogen atmosphere, a methanolic solution containing methylamine is added dropwise thereto in an ice bath and stirred overnight, and the solvent is distilled off to obtain dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate (1a: R′=Me and R=Me in the formula (1)) in a yield of 70-90 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetonedicarboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]=O)[CH2:2][CH:3]=O.[CH3:7][O:8][C:9]([CH2:11][C:12]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[O:13])=[O:10].[CH3:19][NH2:20]>CO>[CH3:19][N:20]1[CH:3]2[CH2:2][CH2:1][CH:5]1[CH:11]([C:9]([O:8][CH3:7])=[O:10])[C:12](=[O:13])[CH:14]2[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=O)C=O
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acetonedicarboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
in an ice bath and stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C2C(C(C(C1CC2)C(=O)OC)=O)C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.